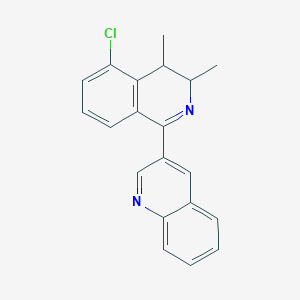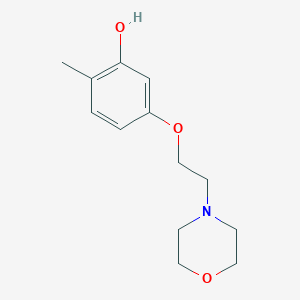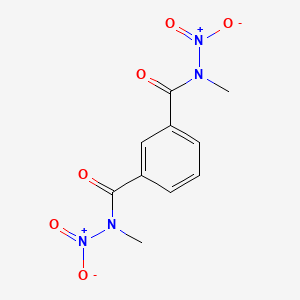![molecular formula C16H19NO2 B14197165 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 862608-56-8](/img/structure/B14197165.png)
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.301 g/mol . It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nonane ring fused to a dione and an azaspiro moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 2-methylbenzylamine with a suitable cyclic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the spirocyclic structure . The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2-Azaspiro[4.4]nonane-1,3-dione: Lacks the 2-methylphenyl substituent, resulting in different chemical properties and reactivity.
Uniqueness
2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of the 2-methylphenyl substituent, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
862608-56-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-12-6-2-3-7-13(12)11-17-14(18)10-16(15(17)19)8-4-5-9-16/h2-3,6-7H,4-5,8-11H2,1H3 |
InChI Key |
RIHIHXSFKVPGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


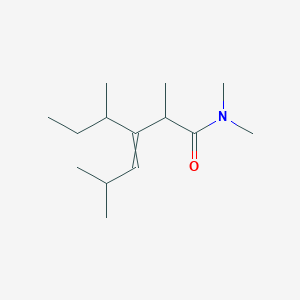
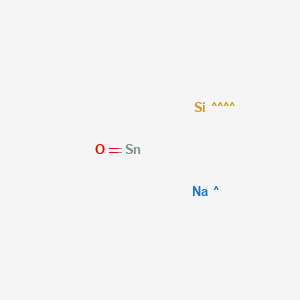
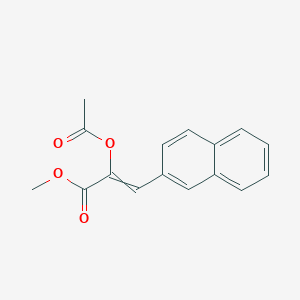
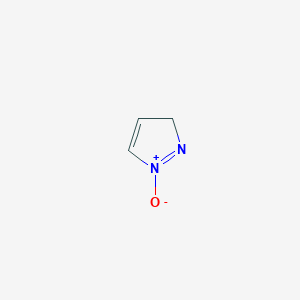
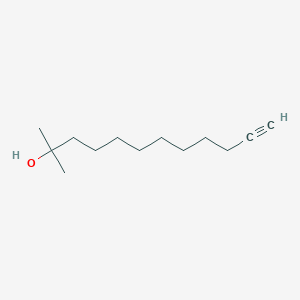



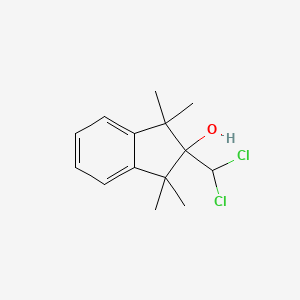
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
